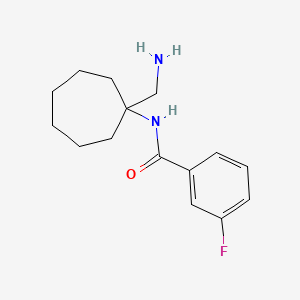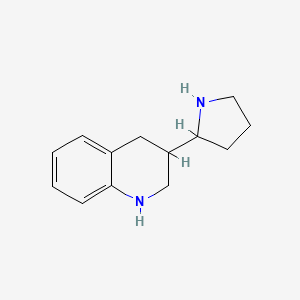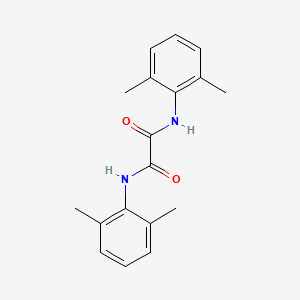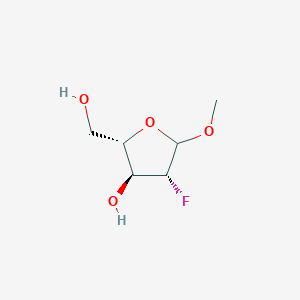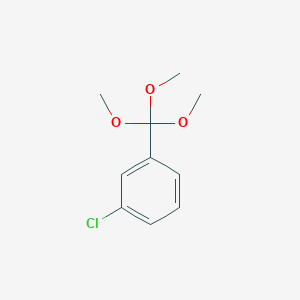
2-Methylenecyclohexanone
Descripción general
Descripción
2-Methylenecyclohexanone is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da . It is also known by other names such as 2-Methylencyclohexanon .
Synthesis Analysis
The synthesis of 2-Methylenecyclohexanone involves several steps. One method involves the reaction of 2-methylcyclohexanone with sulfuryl chloride, followed by a reaction with collidine . This process results in the formation of 2-methyl-2-cyclohexenone .Molecular Structure Analysis
The molecular structure of 2-Methylenecyclohexanone consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a six-membered ring (cyclohexanone) with a double bond to a methylene group (CH2) at the 2-position .Physical And Chemical Properties Analysis
2-Methylenecyclohexanone is a slightly yellow liquid . It has a flash point of 47.8 degrees Celsius, indicating that it is a flammable liquid . It is harmful if inhaled and can cause eye, skin, and respiratory tract irritation .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
2-Methylenecyclohexanone appears as a byproduct in the preparation of other chemicals such as 2-chloro-2-methylcyclohexanone and 2-methyl-2-cyclohexenone. It's involved in processes like elimination, dehydrohalogenation, and halogenation (chlorination) (Warnhoff, Martin, & Johnson, 2003).
Polymerization
The compound plays a role in the polymerization of 2-allyl-1-methylenecyclohexane, contributing to the formation of poly[1,8-methylene[4.3.0] bicyclononane] through cationic and Ziegler-type initiators. This process involves the conversion of cyclohexanone to 2-allycyclohexanone and subsequent reactions (Butler & Miles, 1966).
Educational Chemistry Experiments
2-Methylenecyclohexanone has been identified as a minor product in the dehydration of 2-methyl-1-cyclohexanol, a common experiment in organic chemistry education to illustrate Zaitsev’s rule. This discovery challenges the traditional understanding of the reaction's outcome (Friesen & Schretzman, 2011).
Chemical Reaction Studies
In chemical reaction studies, 2-methylenecyclohexanone has been noted as a minor product or intermediate in various chemical reactions, such as the isomerization of 1-methylcyclohexene oxide over solid acids and bases (Arata, Akutagawa, & Tanabe, 1975).
Hydrolysis Studies
A Mannich base compound's hydrolysis produced rearranged dimer of 2-methylenecyclohexanone, highlighting its role in specific acid and general base catalyzed reactions (Koshy & Mitchner, 1964).
Pyrolytic and Photolytic Reactions
2-Methylenecyclohexanone has been observed as a product in the thermal rearrangement of various cyclic compounds, showcasing its role in complex reaction mechanisms (Ooba, Ohta, & Kato, 1970).
Safety and Hazards
2-Methylenecyclohexanone is a flammable liquid and vapor . It is harmful if inhaled and can cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression and may cause liver and kidney damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-methylidenecyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTPDQSCOXJDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467139 | |
| Record name | Cyclohexanone, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91862-67-8 | |
| Record name | Cyclohexanone, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide](/img/structure/B3058707.png)

